molecular formula C12H12Br2N2NiO2 B13918523 Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine

Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine

Cat. No.: B13918523
M. Wt: 434.74 g/mol
InChI Key: UCVKJWLEJDSKHH-UHFFFAOYSA-L
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Description

Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is a complex compound that combines nickel and bromine with a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine typically involves the reaction of nickel salts with bromine and 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out in solvents like acetonitrile or dichloromethane under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce various halogenated derivatives .

Mechanism of Action

The mechanism by which Dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can coordinate with metal centers in enzymes, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H12Br2N2NiO2

Molecular Weight

434.74 g/mol

IUPAC Name

dibromonickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine

InChI

InChI=1S/C12H12N2O2.2BrH.Ni/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

UCVKJWLEJDSKHH-UHFFFAOYSA-L

Canonical SMILES

COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.[Ni](Br)Br

Origin of Product

United States

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